molecular formula C11H16O4 B14441538 Benzenemethanol, 4-ethoxy-3,5-dimethoxy- CAS No. 74340-20-8

Benzenemethanol, 4-ethoxy-3,5-dimethoxy-

Katalognummer: B14441538
CAS-Nummer: 74340-20-8
Molekulargewicht: 212.24 g/mol
InChI-Schlüssel: BGKGJVKPQHKRCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanol, 4-ethoxy-3,5-dimethoxy- is an organic compound with the molecular formula C11H16O4 It is a derivative of benzenemethanol, featuring ethoxy and dimethoxy substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-ethoxy-3,5-dimethoxy- typically involves the alkylation of 4-hydroxy-3,5-dimethoxybenzyl alcohol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanol, 4-ethoxy-3,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxy-3,5-dimethoxybenzaldehyde or 4-ethoxy-3,5-dimethoxybenzoic acid.

    Reduction: Formation of 4-ethoxy-3,5-dimethoxytoluene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Benzenemethanol, 4-ethoxy-3,5-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenemethanol, 4-ethoxy-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, participate in hydrogen bonding, and undergo various chemical transformations. These interactions can modulate biological processes and pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Benzenemethanol, 4-ethoxy-3,5-dimethoxy- can be compared with other similar compounds such as:

    Benzenemethanol, 3,4-dimethoxy-: Lacks the ethoxy group, leading to different chemical and biological properties.

    Benzenemethanol, 4-methoxy-: Contains only one methoxy group, resulting in distinct reactivity and applications.

    Benzeneethanamine, 3,4-dimethoxy-:

Eigenschaften

CAS-Nummer

74340-20-8

Molekularformel

C11H16O4

Molekulargewicht

212.24 g/mol

IUPAC-Name

(4-ethoxy-3,5-dimethoxyphenyl)methanol

InChI

InChI=1S/C11H16O4/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-6,12H,4,7H2,1-3H3

InChI-Schlüssel

BGKGJVKPQHKRCP-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1OC)CO)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.